Zolantidine

Vue d'ensemble

Description

Zolantidine est un antagoniste sélectif des récepteurs H2 de l’histamine qui traverse le cerveau, développé par Smith, Kline & French. C’est un dérivé du benzothiazole ayant une puissance 30 fois supérieure pour les récepteurs H2 que pour les autres récepteurs périphériques et centraux . Ce composé est connu pour sa capacité à inhiber la N-méthyltransférase de l’histamine, une enzyme impliquée dans le catabolisme de l’histamine dans le cerveau .

Méthodes De Préparation

La synthèse de la Zolantidine implique plusieurs étapes, en commençant par la préparation du noyau benzothiazole. La voie de synthèse comprend généralement les étapes suivantes :

Formation du noyau benzothiazole : Cela implique la réaction du 2-aminothiophénol avec un aldéhyde ou une cétone approprié pour former le cycle benzothiazole.

Attachement du groupe pipéridinylméthyle : Le noyau benzothiazole est ensuite mis à réagir avec un dérivé pipéridinylméthyle pour introduire le groupe pipéridinylméthyle.

Formation du produit final : La dernière étape implique la réaction de l’intermédiaire avec un dérivé phénoxypropyle pour former la this compound.

Les méthodes de production industrielle de la this compound impliqueraient probablement l’optimisation de ces étapes pour garantir un rendement et une pureté élevés, ainsi que l’utilisation de conditions réactionnelles évolutives.

Analyse Des Réactions Chimiques

La Zolantidine subit plusieurs types de réactions chimiques, notamment :

Oxydation : La this compound peut être oxydée dans des conditions spécifiques pour former divers produits d’oxydation.

Réduction : Les réactions de réduction peuvent être utilisées pour modifier les groupes fonctionnels présents dans la this compound.

Substitution : La this compound peut subir des réactions de substitution, en particulier au niveau du noyau benzothiazole et du groupe pipéridinylméthyle.

Les réactifs et conditions courants utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d’hydrogène, des agents réducteurs comme le borohydrure de sodium et divers catalyseurs pour faciliter les réactions de substitution. Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques utilisées, mais peuvent inclure des dérivés modifiés de la this compound avec des propriétés pharmacologiques différentes .

4. Applications de la recherche scientifique

La this compound a plusieurs applications de recherche scientifique, notamment :

Chimie : La this compound est utilisée comme composé modèle pour étudier les propriétés et les réactions des dérivés du benzothiazole.

Biologie : La this compound est utilisée pour étudier le rôle des récepteurs H2 de l’histamine dans divers processus biologiques.

Médecine : La this compound est étudiée pour ses applications thérapeutiques potentielles dans les affections impliquant une dysrégulation de l’histamine, comme les allergies et les troubles de l’acide gastrique.

Industrie : La this compound est utilisée dans le développement de nouveaux médicaments et comme composé de référence dans les processus de contrôle qualité

Applications De Recherche Scientifique

Zolantidine has several scientific research applications, including:

Chemistry: this compound is used as a model compound to study the properties and reactions of benzothiazole derivatives.

Biology: this compound is used to study the role of histamine H2 receptors in various biological processes.

Medicine: this compound is investigated for its potential therapeutic applications in conditions involving histamine dysregulation, such as allergies and gastric acid disorders.

Industry: This compound is used in the development of new pharmaceuticals and as a reference compound in quality control processes

Mécanisme D'action

La Zolantidine exerce ses effets en se liant sélectivement aux récepteurs H2 de l’histamine et en les inhibant. Cette inhibition empêche l’action de l’histamine, un neurotransmetteur impliqué dans divers processus physiologiques, notamment la sécrétion d’acide gastrique et les réponses immunitaires. En bloquant les récepteurs H2 de l’histamine, la this compound réduit la sécrétion d’acide gastrique et a des applications thérapeutiques potentielles dans des affections comme les ulcères peptiques et le reflux gastro-œsophagien .

Comparaison Avec Des Composés Similaires

La Zolantidine est unique parmi les antagonistes des récepteurs H2 de l’histamine en raison de sa forte puissance et de sa capacité à pénétrer le cerveau. Les composés similaires comprennent :

Cimétidine : Un autre antagoniste des récepteurs H2 de l’histamine, mais avec une puissance inférieure et une pénétration limitée du cerveau.

Ranitidine : Semblable à la cimétidine, avec une puissance modérée et une pénétration limitée du cerveau.

Famotidine : Un antagoniste des récepteurs H2 de l’histamine plus puissant que la cimétidine et la ranitidine, mais toujours avec une pénétration limitée du cerveau.

La capacité unique de la this compound à pénétrer le cerveau et sa forte puissance en font un composé précieux pour la recherche et les applications thérapeutiques potentielles .

Activité Biologique

Zolantidine, also known as SK&F 95282, is a selective histamine H2 receptor antagonist that has garnered attention for its potent biological activity, particularly in the central nervous system (CNS). This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

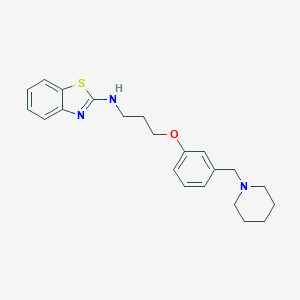

Chemical Structure and Properties

This compound is a benzothiazole derivative characterized by the following chemical structure:

- Chemical Name : N-[3-[3-(1-Piperidinylmethyl)phenoxy]propyl]-2-benzothiazolamine dimaleate

It is recognized for its ability to penetrate the blood-brain barrier, making it a valuable candidate for CNS-related studies.

This compound functions primarily as an antagonist at histamine H2 receptors. Its selectivity and potency are notable:

- Potency : this compound exhibits significant antagonistic activity at H2 receptors with apparent pA2 values of approximately 7.46 in guinea-pig atria and 7.26 in rat uterus .

- Brain Penetration : It has been shown to achieve a brain-to-blood concentration ratio of 1.45, indicating effective CNS penetration .

Cardiac and Gastric Actions

This compound's effects have been studied across various physiological systems:

- Cardiac System : In guinea pig atria, this compound competitively antagonized histamine-induced positive chronotropic effects, with pA2 values ranging from 6.78 to 6.98 . At higher concentrations, it reduced basal heart rate and cardiac contractility.

- Gastric System : Interestingly, this compound did not significantly affect histamine-induced gastric acid secretion in isolated rat gastric fundus or in conscious cat models . This suggests a unique profile that differentiates its action between cardiac and gastric H2 receptors.

Research Findings and Case Studies

Numerous studies have highlighted the implications of this compound in cognitive functions and memory enhancement:

- Cognitive Enhancement : In research examining the role of histaminergic neurotransmission in memory, this compound was found to inhibit the memory-enhancing effects induced by oleoylethanolamide (OEA) when administered intra-BLA (basolateral amygdala) . This underscores its potential role in modulating cognitive processes via H2 receptor inhibition.

- Memory Deficits : A study demonstrated that administration of this compound alongside other agents could reverse cognitive deficits induced by drugs like dizocilpine (DIZ), suggesting its utility in addressing memory impairments .

Comparative Analysis with Other Antagonists

The following table summarizes the comparative biological activity of this compound with other known H2 receptor antagonists:

| Compound | Cardiac pA2 Value | Gastric pA2 Value | CNS Penetration |

|---|---|---|---|

| This compound | 6.98 | Not significant | Yes |

| Ranitidine | 6.84 | 6.78 | Limited |

| Famotidine | Not specified | Not specified | Limited |

This table illustrates this compound's unique profile as a potent cardiac antagonist while exhibiting limited effects on gastric secretions compared to ranitidine.

Propriétés

IUPAC Name |

N-[3-[3-(piperidin-1-ylmethyl)phenoxy]propyl]-1,3-benzothiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27N3OS/c1-4-13-25(14-5-1)17-18-8-6-9-19(16-18)26-15-7-12-23-22-24-20-10-2-3-11-21(20)27-22/h2-3,6,8-11,16H,1,4-5,7,12-15,17H2,(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUBONGDXTUOOLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CC2=CC(=CC=C2)OCCCNC3=NC4=CC=CC=C4S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6048460 | |

| Record name | Zolantidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6048460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

381.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104076-38-2 | |

| Record name | N-[3-[3-(1-Piperidinylmethyl)phenoxy]propyl]-2-benzothiazolamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=104076-38-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Zolantidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104076382 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Zolantidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6048460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ZOLANTIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M1108XAY01 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.